molecular formula C10H7ClFN3OS B1415417 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1105192-71-9

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B1415417
CAS No.: 1105192-71-9
M. Wt: 271.7 g/mol
InChI Key: GHBBAZLICRNQTL-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide ( 1105192-71-9) is a synthetic compound featuring the versatile 1,3,4-thiadiazole pharmacophore, a five-membered aromatic ring known for its significant potential in medicinal chemistry research . This scaffold is characterized by its mesoionic nature, which allows derivatives to readily cross biological membranes, leading to good tissue permeability and the ability to interact with diverse biological targets . The molecular formula of the compound is C 10 H 7 ClFN 3 OS, and it has a molecular weight of 271.70 g/mol . The core research value of this compound lies in its role as a key synthetic intermediate, particularly in the design and development of novel anticancer agents . The 1,3,4-thiadiazole nucleus is a privileged structure in anticancer drug discovery due to its favorable metabolic profile and capacity to form hydrogen bonds with various cellular targets . The incorporation of the 4-fluorophenyl substituent at the 5-position of the thiadiazole ring, as seen in this molecule, is a common structural motif used to optimize the compound's biological activity and physicochemical properties . Researchers utilize this chloroacetamide derivative as a building block to create more complex molecular hybrids, for instance, by linking it to other pharmacologically active heterocycles like piperazines or aminothiazoles via nucleophilic substitution, to enhance cytotoxic potency and selectivity . Studies on related 1,3,4-thiadiazole derivatives have demonstrated mechanisms of action that include induction of apoptotic cell death, cell cycle arrest at specific phases (e.g., S or G2/M), and modulation of key protein markers such as Bax/Bcl-2 ratio and caspase levels . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3OS/c11-5-8(16)13-10-15-14-9(17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBBAZLICRNQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Thiadiazole Intermediate

a. Starting Material and Initial Formation of Thiadiazole Derivatives

The synthesis typically begins with the formation of 2-amino-5-aryl-1,3,4-thiadiazoles, which serve as pivotal intermediates. These are prepared through cyclization of thiosemicarbazides with aromatic acyl chlorides, often under acidic conditions:

Thiosemicarbazide + Aromatic acyl chloride → Cyclization under sulfuric acid → 2-amino-5-aryl-1,3,4-thiadiazole

b. Chlorination to Form 2-Chloroacetamide Derivatives

The key intermediate, 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide , is synthesized by reacting the amino-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine or sodium carbonate. This step involves nucleophilic substitution at the amino group, facilitated by the electrophilic chloroacetyl chloride:

2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole + chloroacetyl chloride → 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Reaction Conditions:

  • Solvent: Dry benzene or dichloromethane
  • Catalyst: Triethylamine or sodium carbonate
  • Temperature: Room temperature to gentle reflux
  • Duration: 4–12 hours

Nucleophilic Substitution and Cyclization

a. Nucleophilic Substitution with Nucleophiles

The chloroacetamide intermediate undergoes nucleophilic substitution with various nucleophiles (amines, thioureas, or amino derivatives) under reflux conditions, replacing the chlorine atom with nucleophilic groups to form heterocyclic derivatives such as imidazo[2,1-b]thiadiazoles.

b. Cyclization to Form Imidazo[2,1-b]thiadiazoles

The substituted intermediates are then cyclized through intramolecular reactions facilitated by heating or acid catalysis, leading to fused heterocyclic systems. For example, heating the amino-thiadiazole derivatives with α-haloketones in ethanol results in the formation of imidazo[2,1-b]thiadiazole derivatives:

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide + α-haloketone → Cyclization under reflux → 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Reaction Conditions:

  • Solvent: Ethanol
  • Catalyst: Sodium carbonate or similar base
  • Temperature: Reflux (~78°C)
  • Duration: 8–12 hours

Alternative Synthetic Routes

a. From Thiadiazole Precursors

Another approach involves starting from 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, reacting it with appropriate hydroxyacetamides in aprotic solvents like toluene, under controlled temperatures, to yield intermediates that can be further functionalized.

b. Use of Sulfone Intermediates

Reaction of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-N-(1-methylethyl)-2-hydroxyacetamide in toluene, with sodium hydroxide, facilitates the formation of the desired acetamide derivatives via nucleophilic substitution and subsequent extraction.

Summary of Key Reaction Parameters

Step Reagents Solvent Conditions Yield References
Cyclization of thiadiazole Thiosemicarbazide + acyl chloride Sulfuric acid Reflux ~85–90% ,
Chlorination to form chloroacetamide Chloroacetyl chloride Benzene or DCM Room temp to reflux ~70–85% ,
Formation of heterocyclic derivatives α-Haloketones + amino-thiadiazole Ethanol Reflux 60–80% ,
Alternative route via sulfone intermediates 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole + hydroxyacetamide Toluene 0–15°C, NaOH ~90%

Research Findings and Data

  • Spectroscopic confirmation (IR, NMR, MS) is essential at each stage to verify structural integrity.
  • The reaction yields are generally high (60–90%) when optimized, with reaction times ranging from 8 to 40 hours depending on the route.
  • Reaction conditions such as temperature, solvent choice, and reagent molar ratios significantly influence the purity and yield.

Notes on Practical Considerations

  • Use of anhydrous conditions and inert atmospheres (e.g., nitrogen) minimizes side reactions.
  • Purification via recrystallization from ethanol or ethyl acetate is common to obtain pure intermediates.
  • Reaction monitoring through TLC and spectral analysis ensures completion and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The presence of the 4-fluorophenyl group in 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess analogous properties .

Anti-inflammatory Properties
Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The structural characteristics of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide may contribute to its efficacy in reducing inflammation by modulating inflammatory pathways. Preliminary studies have indicated that such compounds can reduce markers of inflammation in vitro and in vivo .

Potential as Anticancer Agents
Recent research has focused on the anticancer potential of thiadiazole derivatives. The compound's ability to induce apoptosis in cancer cells while sparing normal cells has been highlighted in several studies. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Agricultural Science

Pesticidal Properties
The incorporation of thiadiazole rings into pesticide formulations has been shown to enhance their effectiveness against pests and pathogens. 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide could potentially serve as a lead compound for developing novel pesticides due to its structural features that may interfere with pest physiology .

Herbicidal Activity
There is growing interest in the herbicidal potential of thiadiazole derivatives. Compounds like 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide may inhibit specific enzymes involved in plant growth or metabolism, providing a pathway for the development of selective herbicides that target unwanted plant species without harming crops .

Material Science

Polymer Chemistry
The unique chemical structure of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide makes it a candidate for incorporation into polymer matrices. Its potential use as a monomer or additive could lead to materials with enhanced thermal stability and mechanical properties .

Nanotechnology Applications
In nanotechnology, thiadiazole derivatives are being explored for their role in creating nanoscale materials with specific electronic or optical properties. The fluorine atom's electronegativity may impart unique characteristics to nanomaterials derived from this compound .

Summary Table of Applications

Application AreaPotential UsesKey Benefits
Medicinal ChemistryAntimicrobial agents, anti-inflammatory drugsEnhanced efficacy against pathogens
Agricultural SciencePesticides and herbicidesTargeted action against pests and weeds
Material SciencePolymer additives, nanotechnology applicationsImproved material properties

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Physical and Spectral Properties

Compound (Substituent) Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm)
4-Fluorophenyl derivative Data not explicit - Inferred: Acetamide CH2 ~3.4–3.5
4-Chlorophenyl derivative (3b) 233–235 82 Acetamide CH2: 3.46 (s)
Phenyl derivative (3a) 233–235 82 C=O IR: 1705 cm⁻¹; CH2: 3.46 (s)
4-Methoxyphenoxy derivative (7d) 138–140 72 Aromatic protons: δ 6.8–7.5
  • Spectral Trends : The acetamide CH2 protons resonate near δ 3.46 in most analogs, indicating minimal electronic perturbation from substituents. Fluorine’s inductive effect may slightly deshield adjacent protons in the 4-fluorophenyl derivative .
Antimicrobial Activity
  • 4-Fluorophenyl derivative : Expected to exhibit moderate-to-strong activity against Gram-positive bacteria (e.g., B. subtilis) and fungi (e.g., C. albicans), comparable to 4-chloro and nitro analogs .
  • 4-Chlorophenyl derivative : Demonstrated IC₅₀ values of 12–25 µg/mL against microbial strains .
  • Benzylthio derivatives (e.g., 7b) : Showed enhanced activity due to sulfur’s lipophilicity (MIC: 8–16 µg/mL) .
Anticancer Activity
  • 4-Methoxyphenoxy derivative (7d): Exhibited potent cytotoxicity (IC₅₀: 1.8 µM against Caco-2 cells), outperforming 5-fluorouracil .
  • Piperazine-linked derivatives (e.g., 4f) : Moderate activity (IC₅₀: 10–50 µM), attributed to improved solubility from basic nitrogen .

Structural and Electronic Effects

  • Electron-Withdrawing Groups (F, Cl, NO₂): Enhance electrophilicity of the acetamide carbonyl, improving binding to biological targets (e.g., enzymes or DNA) .
  • Electron-Donating Groups (OMe) : Reduce reactivity but improve membrane permeability via increased lipophilicity .
  • Thioether Linkages (e.g., benzylthio) : Augment antimicrobial activity by disrupting microbial membranes .

Biological Activity

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the compound's biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₀H₇ClFN₃OS
  • Molecular Weight : 271.70 g/mol
  • CAS Number : 1105192-71-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines.

In Vitro Studies

A significant study assessed the cytotoxic effects of several thiadiazole derivatives against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. The results indicated that compounds similar to 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide exhibited promising cytotoxicity:

CompoundCell LineIC₅₀ (µg/mL)Mechanism of Action
2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamideMCF76.80Apoptosis via caspase activation
Compound APC35.36Caspase 3 and 9 activation
Compound BSKNMC7.56Induction of mitochondrial apoptosis

The mechanism of action involves the activation of caspases (caspase 3 and caspase 9), leading to programmed cell death. This pathway is crucial for developing new anticancer therapies as it offers a targeted approach to eliminate cancer cells without harming normal cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Candida albicans10

These results suggest that 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiadiazole ring can significantly influence biological activity. For instance, the presence of a fluorine atom on the phenyl group enhances both anticancer and antimicrobial activities compared to non-fluorinated analogs.

Case Studies

  • Caspase Activation : A study demonstrated that the compound effectively induced apoptosis in MCF7 cells by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • Cytotoxicity Evaluation : In vivo studies using tumor-bearing mice showed that treatment with the compound resulted in significant tumor regression compared to control groups.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide?

The compound is typically synthesized via condensation or nucleophilic substitution reactions. Two validated methodologies include:

  • Method A : Reacting 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole with chloroacetyl chloride in dioxane using triethylamine as a base. The product is precipitated, filtered, and recrystallized from ethanol-DMF (yield: ~65-75%) .
  • Method B : Starting with p-fluorobenzaldehyde and thiosemicarbazide, followed by cyclization in acetic acid and acetylation. Recrystallization in aqueous alcohol yields the compound (yield: ~70%) .
Method Reactants Solvent/Catalyst Yield Purification
A2-amino-thiadiazole derivative + chloroacetyl chlorideDioxane, triethylamine65-75%Ethanol-DMF
Bp-fluorobenzaldehyde + thiosemicarbazideEthanol, acetic acid70%Aqueous alcohol

Q. How is the compound structurally characterized?

Key techniques include:

  • X-ray crystallography : Resolves intramolecular interactions (e.g., S···O contacts of 2.68 Å) and dihedral angles (e.g., 86.8° between thiadiazole and benzene rings) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms acetamide NH (~10 ppm) and aromatic protons.
    • IR : Identifies C=O (1650–1700 cm⁻¹) and C-Cl (750 cm⁻¹) stretches.
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 313.2) .

Q. What in vitro assays are used to screen its biological activity?

  • Antimicrobial : Broth microdilution (MIC values) against E. coli and S. aureus .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays for target enzymes (e.g., HDAC or kinase inhibitors) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
  • Catalyst modulation : Substoichiometric triethylamine reduces side reactions .
  • Temperature control : Reflux at 80–90°C for 4 hours minimizes decomposition .
  • Purification : Gradient recrystallization (ethanol/water) improves purity to >95% .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from structural analogs or assay conditions. Mitigation strategies:

  • Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) .
  • Standardized protocols : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times (e.g., 48 hours) .
  • Dose-response validation : Repeat assays with ≥3 biological replicates .

Q. What computational approaches predict its mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., EGFR kinase or bacterial FabH) .
  • DFT calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to evaluate its stability under storage and physiological conditions?

  • HPLC monitoring : Track degradation at pH 2–9 and 25–40°C .
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
  • Accelerated stability studies : 40°C/75% RH for 6 months to predict shelf life .

Q. What experimental strategies elucidate its apoptotic or cytotoxic mechanisms?

  • Flow cytometry : Annexin V/PI staining to quantify apoptosis .
  • Western blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratios .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

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